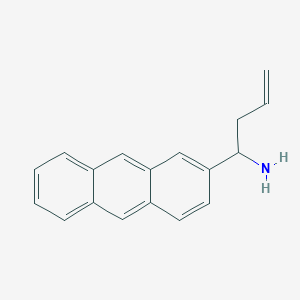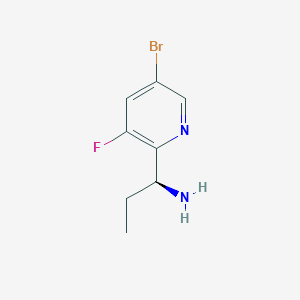
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is a synthetic organic compound that contains a pyridine ring substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluoropyridine.
Grignard Reaction: The 2-bromo-5-fluoropyridine undergoes a Grignard reaction with an appropriate alkyl magnesium halide to form the corresponding pyridyl magnesium bromide intermediate.
Amine Introduction: The intermediate is then reacted with a suitable amine, such as propylamine, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridyl derivatives, while oxidation or reduction reactions may yield different oxidation states of the compound.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(1s)-1-(5-Bromo-3-chloro(2-pyridyl))propylamine: Similar structure with chlorine instead of fluorine.
(1s)-1-(5-Bromo-3-methyl(2-pyridyl))propylamine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the pyridine ring makes (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine unique in terms of its electronic and steric properties, which can influence its reactivity and interactions in various applications.
属性
分子式 |
C8H10BrFN2 |
|---|---|
分子量 |
233.08 g/mol |
IUPAC 名称 |
(1S)-1-(5-bromo-3-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m0/s1 |
InChI 键 |
FMKKCXLFHTUDLO-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](C1=C(C=C(C=N1)Br)F)N |
规范 SMILES |
CCC(C1=C(C=C(C=N1)Br)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
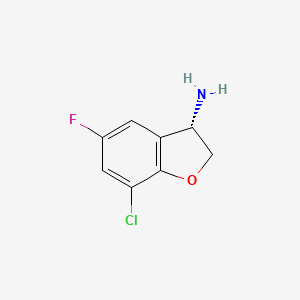


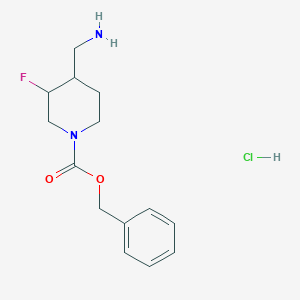
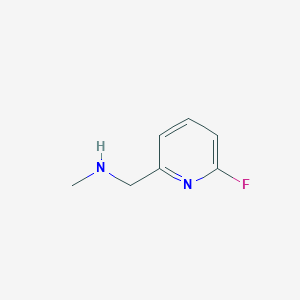
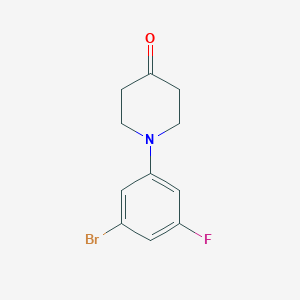
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)
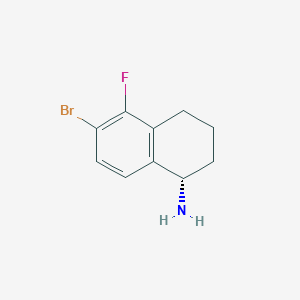
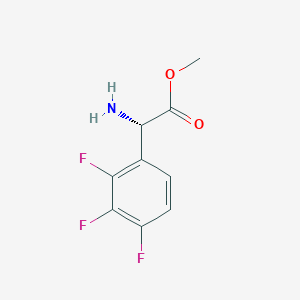
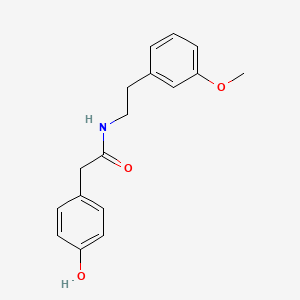
![6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13040934.png)
